![molecular formula C12H7NO4S B1415342 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid CAS No. 2197062-01-2](/img/structure/B1415342.png)
3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid
Vue d'ensemble
Description
“3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid” is a compound that contains an oxazole ring, a furan ring, and a thiophene ring . Oxazole is a heterocyclic compound with a five-membered ring containing an oxygen atom and a nitrogen atom . Thiophene is a five-membered ring with one sulfur atom .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . Thiophene contains a five-membered ring made up of one sulfur atom . The specific molecular structure of “3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid” is not detailed in the retrieved data.Applications De Recherche Scientifique
Oxidation and Synthesis in Chemistry
- Oxidation processes involving similar compounds, such as 2-hetarylbenzimidazoles, are essential in chemical research for producing carboxylic acids and formyl derivatives (El’chaninov, Simonov, & Simkin, 1982). This process demonstrates the significance of oxidative reactions in the synthesis of heterocyclic compounds.
Heterocyclic Compound Synthesis
- The creation of heterocyclic compounds, such as thiophene- and furan-2-carboxylic acids, plays a crucial role in expanding the diversity of chemical entities for potential applications in various fields (Gorak et al., 2009). These compounds are integral to developing new chemicals with unique properties and potential applications.
Biological Activity and Medicinal Chemistry
- Thiophene-containing compounds, including those similar to 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid, are noted for their diverse biological activities. They have been researched for anticancer, antibacterial, antiviral, and antioxidant properties (Mabkhot et al., 2017). This highlights the potential of these compounds in medicinal chemistry and drug development.
Antibacterial and Antifungal Properties
- Compounds derived from 5-heteroaryl-2-thiophenecarboxylic acids, closely related to the mentioned acid, have been explored for their antibacterial and antifungal properties (Iradyan et al., 2014). This area of research underscores the importance of such compounds in the development of new antimicrobial agents.
Synthesis of Novel Heterocyclic Derivatives
- The synthesis of novel heterocyclic derivatives using thiophene carboxylic acids, similar to the compound , has been explored for their potential in developing new chemical entities with unique properties (Shipilovskikh et al., 2020). This research is crucial for expanding the chemical space and exploring new applications in various industries.
Propriétés
IUPAC Name |
3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4S/c14-12(15)11-7(3-4-18-11)8-1-2-9(17-8)10-5-13-6-16-10/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICLWJOXGYLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C2=CC=C(O2)C3=CN=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



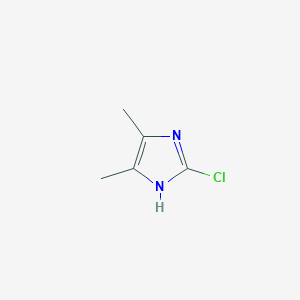

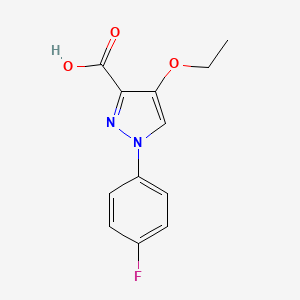
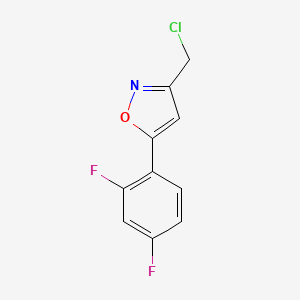
![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
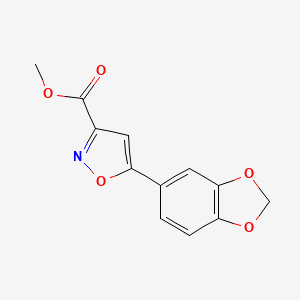
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)
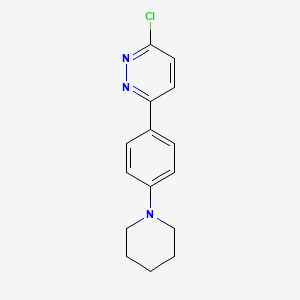
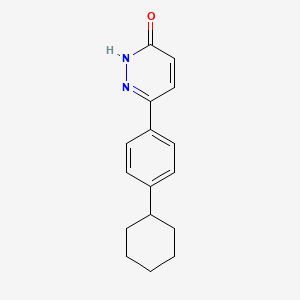
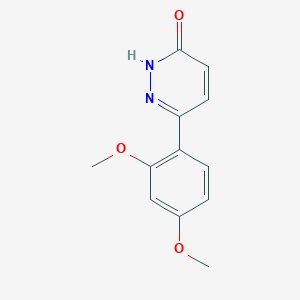
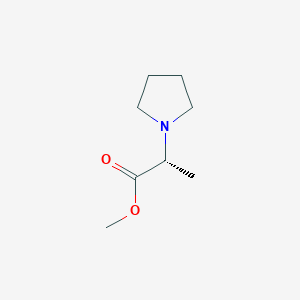
![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)

